molecular formula C21H37NO2 B14702031 Ethyl 4-dodecyl-3,5-dimethyl-1h-pyrrole-2-carboxylate CAS No. 25573-78-8

Ethyl 4-dodecyl-3,5-dimethyl-1h-pyrrole-2-carboxylate

Cat. No.: B14702031
CAS No.: 25573-78-8
M. Wt: 335.5 g/mol
InChI Key: SOXYTXLLKAJLSX-UHFFFAOYSA-N
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Description

Ethyl 4-dodecyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is an organic compound with the molecular formula C21H37NO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by its long dodecyl side chain and ethyl ester functional group, making it amphiphilic in nature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-dodecyl-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves the reaction of 4-dodecyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-dodecyl-3,5-dimethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-dodecyl-3,5-dimethyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-dodecyl-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The long dodecyl chain enhances its ability to interact with lipid membranes, potentially affecting membrane-associated processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
  • Ethyl 3,5-dimethyl-4-ethyl-1H-pyrrole-2-carboxylate
  • Pyrrolopyrazine derivatives

Uniqueness

Ethyl 4-dodecyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is unique due to its long dodecyl side chain, which imparts amphiphilic properties.

Properties

CAS No.

25573-78-8

Molecular Formula

C21H37NO2

Molecular Weight

335.5 g/mol

IUPAC Name

ethyl 4-dodecyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C21H37NO2/c1-5-7-8-9-10-11-12-13-14-15-16-19-17(3)20(22-18(19)4)21(23)24-6-2/h22H,5-16H2,1-4H3

InChI Key

SOXYTXLLKAJLSX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=C(NC(=C1C)C(=O)OCC)C

Origin of Product

United States

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